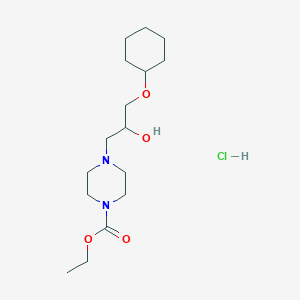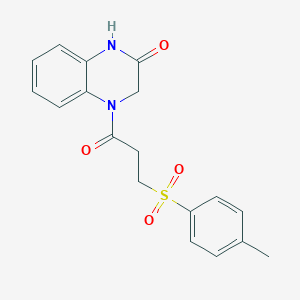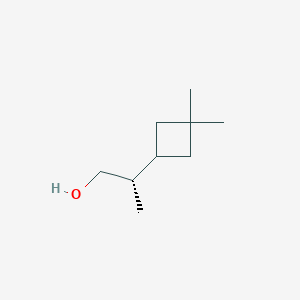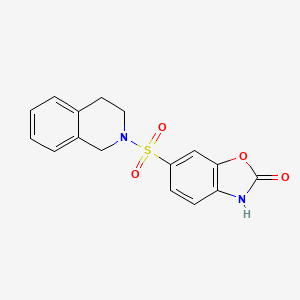
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this one typically belong to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with piperazine derivatives . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) .Chemical Reactions Analysis
The chemical reactivity of a compound is often inferred from its molecular structure. For instance, the HOMO–LUMO energy gap can indicate the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various methods. For example, the density, boiling point, and refractive index can be measured experimentally .Aplicaciones Científicas De Investigación
- ECPH has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell proliferation and inducing apoptosis. Mechanistically, ECPH may target specific signaling pathways involved in cancer progression, making it a potential candidate for further study in oncology .
- ECPH displays neuroprotective properties, making it relevant in neurodegenerative disease research. Studies suggest that ECPH can mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. Its potential application in Alzheimer’s, Parkinson’s, or other neurodegenerative disorders warrants exploration .
- Researchers have investigated ECPH’s impact on cardiovascular health. It may act as a vasodilator, improving blood flow and reducing hypertension. Additionally, ECPH could protect against ischemic damage by preserving cardiac function. These findings open avenues for cardiovascular drug development .
- ECPH exhibits anti-inflammatory effects, potentially through modulation of cytokines and immune responses. Researchers have explored its use in inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Further studies are needed to validate its efficacy .
- ECPH demonstrates antimicrobial activity against bacteria, fungi, and parasites. Its potential applications include combating drug-resistant pathogens, wound healing, and preventing infections. Researchers are investigating its mechanisms of action and optimizing formulations .
- ECPH’s unique chemical structure makes it suitable for drug delivery. Scientists have explored its use as a carrier for targeted drug delivery, especially in cancer therapy. By attaching therapeutic agents to ECPH, they aim to enhance drug specificity and reduce side effects .
Anticancer Potential
Neuroprotective Effects
Cardiovascular Applications
Anti-Inflammatory Activity
Antimicrobial Properties
Drug Delivery Systems
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(3-cyclohexyloxy-2-hydroxypropyl)piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4.ClH/c1-2-21-16(20)18-10-8-17(9-11-18)12-14(19)13-22-15-6-4-3-5-7-15;/h14-15,19H,2-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLZAAXXDIENGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3-(cyclohexyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3009515.png)




![3-chloro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3009521.png)


![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B3009531.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)
